CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2) [, , , , ]. It is classified as a small molecule kinase inhibitor and serves as a valuable tool in scientific research to investigate the role of CHK2 in various cellular processes, particularly in the context of DNA damage response and cancer cell survival [, , , , ].
Further investigation of CCT241533 in combination therapies: Preclinical studies suggest promising synergistic effects when CCT241533 is combined with PARP inhibitors [, ]. Future research should focus on evaluating the efficacy and safety of this combination therapy in clinical trials for various cancer types.
Exploring the potential of CCT241533 in overcoming drug resistance: Research indicates that CCT241533 can reverse tamoxifen resistance in breast cancer []. Further research is needed to determine if CCT241533 can overcome resistance to other therapies in various cancers.
Developing more potent and selective CHK2 inhibitors: While CCT241533 is a potent CHK2 inhibitor, developing analogs with improved potency, selectivity, and pharmacokinetic properties could further enhance its therapeutic potential [].
CCT241533 was synthesized as part of research aimed at identifying effective inhibitors of CHK2. It is classified as a small molecule inhibitor and falls under the category of kinase inhibitors, specifically targeting the CHK2 signaling pathway involved in DNA damage response and cell cycle regulation.
The synthesis of CCT241533 involves several key steps, starting from the optimization of lead compounds identified through high-throughput screening. The final synthetic route includes various organic reactions such as coupling reactions, cyclization, and purification processes. The compound's synthesis was optimized to enhance its potency and selectivity for CHK2 over other kinases.
CCT241533 has a well-defined molecular structure characterized by its ability to bind selectively to the ATP-binding site of CHK2. The compound features a quinazoline core with various substituents that contribute to its binding affinity.
CCT241533 primarily acts through competitive inhibition of CHK2 activity. In vitro assays demonstrate that it significantly reduces CHK2-mediated phosphorylation events in response to DNA damage signals.
The mechanism by which CCT241533 exerts its effects involves several steps:
CCT241533 exhibits several notable physical and chemical properties:
CCT241533 has significant potential applications in cancer research and therapy:
CHK2 is structurally characterized by three functional domains:
Upon DNA double-strand breaks (DSBs), the apical kinase ATM phosphorylates CHK2 at Thr68 in the SCD. This primes CHK2 dimerization via FHA domain interactions, enabling trans-autophosphorylation at residues including Thr383 and Ser516 in the kinase domain. Autophosphorylation triggers dimer dissociation into active monomers that phosphorylate downstream effectors [2] [5] [9]. CHK2 activation amplifies DDR signals beyond immediate break sites, influencing genome-wide responses.
Table 1: Key Domains and Activation Sites in CHK2
Domain | Function | Activation Phosphorylation Sites |
---|---|---|
SQ/TQ Cluster (SCD) | ATM phosphorylation docking site | Thr68 |
FHA | Binds phospho-proteins; mediates dimerization | Ser19, Thr68 |
Kinase | Substrate phosphorylation | Thr383, Ser516, Ser379 |
CHK2 orchestrates DDR through two primary mechanisms:
Cell Cycle Checkpoints:
Apoptosis Regulation:
Table 2: Major CHK2 Substrates and Functional Consequences
Substrate | Phosphorylation Site | Functional Outcome |
---|---|---|
CDC25A | Ser123 | Degradation; G1/S & S-phase arrest |
CDC25C | Ser216 | Cytoplasmic sequestration; G2/M arrest |
p53 | Ser20 | Stabilization; apoptosis induction |
BRCA1 | Ser988 | DNA repair facilitation |
p53 is mutated in >50% of human cancers, conferring therapeutic resistance. CHK2 inhibition exhibits synthetic lethality in p53-deficient contexts through two mechanisms:
Replication Stress Accumulation:p53 loss abolishes the G1 checkpoint, forcing reliance on S/G2 checkpoints controlled by CHK1/CHK2. Inhibiting CHK2 in p53-null cells prevents repair of replication-associated DNA damage, leading to mitotic catastrophe. Preclinical studies show CHK2 knockdown enhances cytotoxicity of genotoxic agents in p53-mutant gastric and colorectal cancers [3] [5] [7].
Bypassing Mutant p53 Oncogenic Functions:Mutant p53 proteins often acquire oncogenic "gain-of-function" (GOF) properties that drive metastasis and chemoresistance. CHK2 stabilizes GOF mutp53 by phosphorylating Ser20, analogous to wild-type p53. Consequently, CHK2 inhibition accelerates mutp53 degradation, abrogating its GOF effects [7] [10].
Synergy with PARP Inhibition:CHK2 inhibition disrupts homologous recombination (HR) repair by impairing BRCA1 phosphorylation. In p53-deficient cells, combining CHK2 inhibitors with PARP inhibitors (which block base excision repair) overwhelms DNA repair capacity. Studies demonstrate that CCT241533 potentiates PARP inhibitor cytotoxicity by suppressing CHK2-mediated HR activation [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7